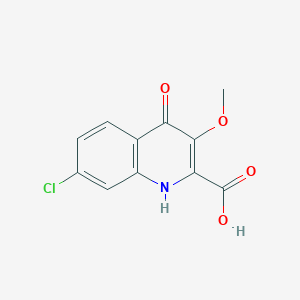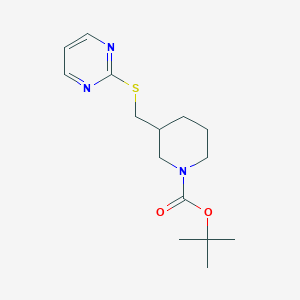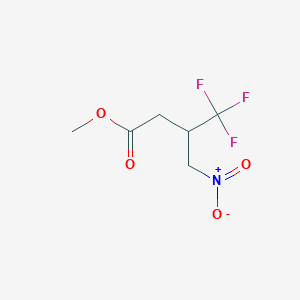
2-Ethyldibenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyldibenzothiophene is an organosulfur compound with the molecular formula C₁₄H₁₂S. It consists of two benzene rings fused to a central thiophene ring, with an ethyl group attached to one of the benzene rings. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyldibenzothiophene can be achieved through several methods. One common approach involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide (Bu₄NBr), water, and lithium perchlorate (LiClO₄) as a solvent. The reaction is performed at 100°C in an undivided electrochemical cell with platinum electrodes .
Industrial Production Methods: Industrial production of dibenzothiophene derivatives often involves the use of halogenated reagents and catalysts. For example, 3-halogenated dibenzothiophene can undergo substitution reactions with halogenated reagents to produce various derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyldibenzothiophene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using peroxides to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of lithium or other reducing agents to cleave the C-S bond.
Substitution: Aromatic substitution reactions can occur, especially at positions para to the sulfur atom.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Ethyldibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds and as a model compound in studies of sulfur-containing heterocycles.
Biology: Research has explored its potential as a biomarker for certain environmental conditions and its interactions with biological systems.
Medicine: While not widely used in medicine, derivatives of dibenzothiophene have shown potential in pharmaceutical research for their biological activities.
Industry: It is used in the petrochemical industry to study the desulfurization processes of crude oil and as an indicator of the thermal maturity of source rocks
Mécanisme D'action
The mechanism of action of 2-ethyldibenzothiophene involves its interaction with molecular targets and pathways. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of reactivity, leading to the formation of sulfoxides and sulfones. These reactions can alter the electronic properties of the compound, making it more reactive towards further chemical transformations .
Comparaison Avec Des Composés Similaires
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a central thiophene ring without any substituents.
4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions, known for its presence in petroleum and its role in desulfurization studies.
Benzothiophene: A simpler analog with only one benzene ring fused to a thiophene ring.
Uniqueness: 2-Ethyldibenzothiophene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its unsubstituted and differently substituted analogs .
Propriétés
Numéro CAS |
89816-98-8 |
|---|---|
Formule moléculaire |
C14H12S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
2-ethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3 |
Clé InChI |
OIWTUZCEIKRYCP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)SC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


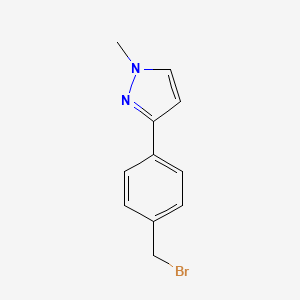
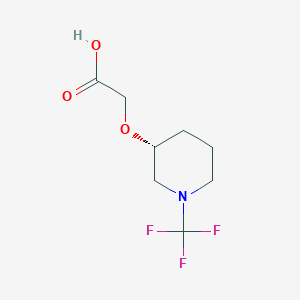
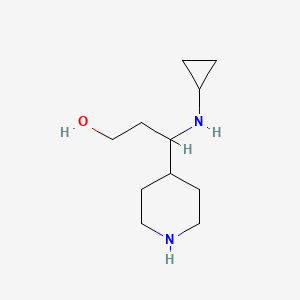
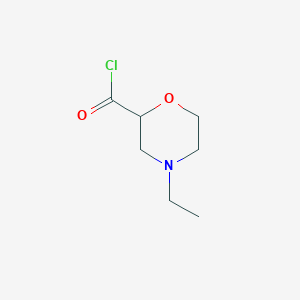
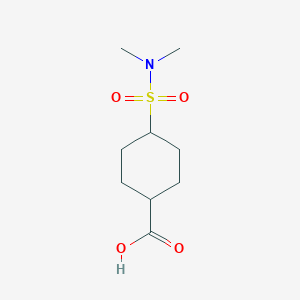
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
